

Synthetic Peptide Tgkasqffgl M: Application Notes and Protocols for MEK1 Kinase Inhibition

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Compound of Interest

Compound Name: Tgkasqffgl M

Cat. No.: B15377335

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Introduction

Tgkasqffgl M is a synthetic peptide hypothesized to function as a potent and selective inhibitor of Mitogen-activated protein kinase kinase 1 (MEK1). MEK1 is a critical component of the Ras-Raf-MEK-ERK signaling cascade, a pathway integral to regulating cell proliferation, differentiation, and survival. Dysregulation of the MAPK/ERK pathway is a common occurrence in various human cancers, making MEK1 a key therapeutic target.

This document provides detailed protocols for utilizing **Tgkasqffgl M** in common research applications to study its inhibitory effects on the MEK1 signaling pathway. The "M" in **Tgkasqffgl M** denotes a C-terminal amidation, a modification intended to enhance peptide stability and biological activity by neutralizing the C-terminal charge and increasing resistance to exopeptidases.

Commercial Suppliers

Tgkasqffgl M is a custom synthetic peptide that is not available as a stock item. However, numerous companies specialize in the synthesis of high-quality, custom peptides with various modifications, including C-terminal amidation. Researchers can request a quote for the synthesis of **Tgkasqffgl M** from the following reputable suppliers:

- Thermo Fisher Scientific: Offers a broad range of peptide modifications, synthesis scales from milligrams to over a kilogram, and purity levels up to >98%.
- AnaSpec: A US-based manufacturer with over 25 years of experience in producing complex and modified peptides for both R&D and GMP applications.
- Bio Basic: Provides a wide array of affordable peptide services, including hundreds of modifications and a high success rate in synthesis.
- Phoenix Pharmaceuticals: Specializes in manufacturing a wide range of synthetic peptides, including biologically active and custom sequences, with a focus on quality and purity.
- Advanced ChemTech: Offers custom peptide synthesis from milligram to multi-kilogram scales, including the use of uncommon and modified amino acids.

Product Specifications

Characteristic	Specification
Sequence	Thr-Gly-Lys-Ala-Ser-Gln-Phe-Phe-Gly-Leu-NH ₂
Modification	C-Terminal Amidation
Molecular Formula	C ₅₀ H ₇₆ N ₁₂ O ₁₃
Molecular Weight	1061.2 g/mol
Purity (by HPLC)	>95% or as specified by the researcher
Appearance	White lyophilized powder
Solubility	Soluble in sterile water or DMSO
Storage	Store at -20°C. For long-term storage, -80°C is recommended.

Application 1: In Vitro MEK1 Kinase Activity Assay

This protocol is designed to determine the direct inhibitory effect of **Tgkasqffgl M** on MEK1 kinase activity in a cell-free system. The assay measures the phosphorylation of a substrate by MEK1, and the reduction in this activity in the presence of the peptide inhibitor is quantified to

determine the IC₅₀ value. Commercially available kits, such as the ADP-Glo™ Kinase Assay, provide a convenient method for measuring kinase activity by detecting the amount of ADP produced.

Comparative IC₅₀ Values of Known MEK Inhibitors

The following table provides reference IC₅₀ values for well-characterized MEK1/2 inhibitors to serve as a benchmark for evaluating the potency of **Tgkasqffgl M**.

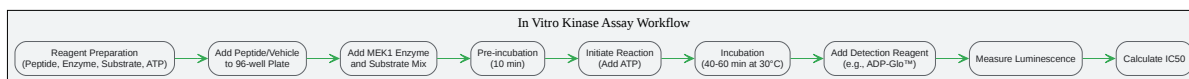
Inhibitor	Target	Reported IC ₅₀ (nM)
Trametinib (GSK1120212)	MEK1/2	0.92 (MEK1), 1.8 (MEK2)
Selumetinib (AZD6244)	MEK1/2	14 (MEK1)
PD0325901	MEK1/2	0.33 (MEK1)
Refametinib (RDEA119)	MEK1/2	19 (MEK1)

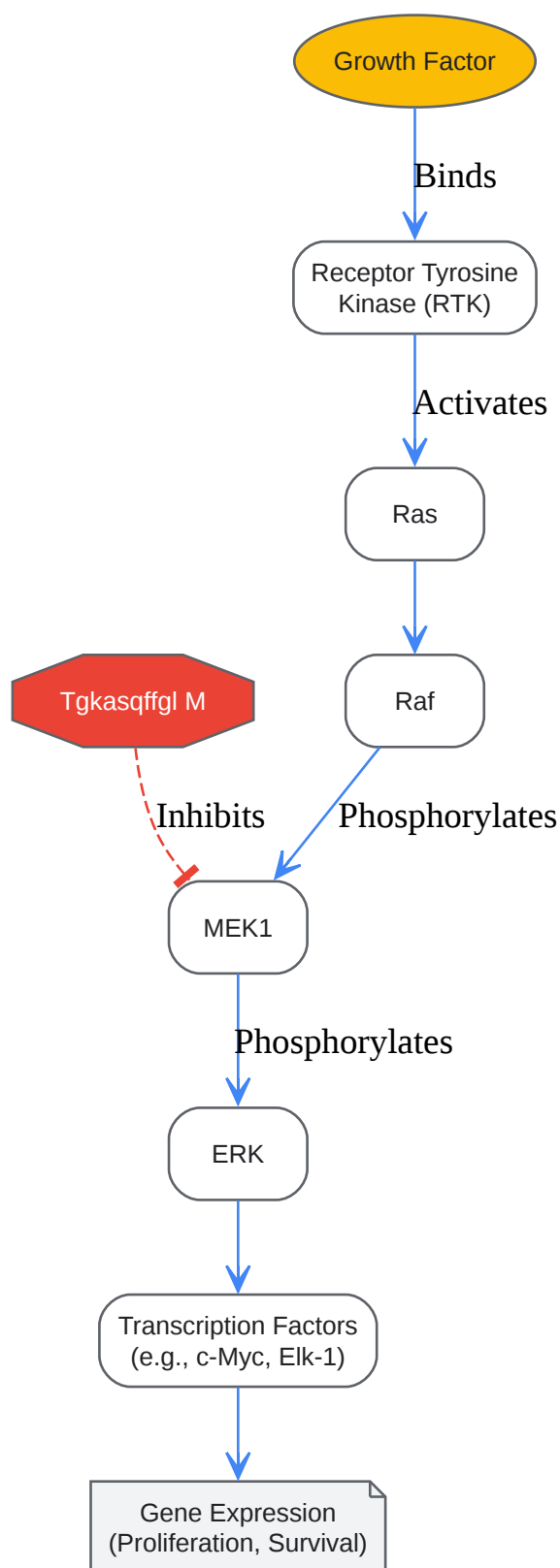
Data compiled from publicly available sources and are intended for comparative purposes only.

Protocol: In Vitro MEK1 Kinase Assay

- Reagent Preparation:
 - Prepare a stock solution of **Tgkasqffgl M** in DMSO.
 - Prepare a serial dilution of the peptide in assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 10 μM).
 - Prepare the MEK1 enzyme, inactive ERK2 substrate, and ATP solution as recommended by the kinase assay kit manufacturer.
- Assay Procedure (96-well plate format):
 - Add 5 μL of diluted **Tgkasqffgl M** or vehicle control (DMSO) to the appropriate wells.
 - Add 20 μL of the master mix containing MEK1 kinase and the inactive ERK2 substrate.

- Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
- Initiate the kinase reaction by adding 25 μ L of ATP solution.
- Incubate the plate for 40-60 minutes at 30°C.
- Stop the reaction and detect the remaining ATP or the generated ADP according to the kit manufacturer's protocol (e.g., by adding ADP-Glo™ reagent).
- Measure the luminescence using a plate reader.
- Data Analysis:
 - The luminescent signal is inversely proportional to the amount of ADP produced, which reflects the kinase activity.
 - Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.





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